REACTION_CXSMILES
|
C(OP(C[N+]#[C-])(=O)[O:5][CH2:6][CH3:7])C.C([Li])CCC.[CH2:17]1[C:21]2(C[CH2:25][CH2:24][CH2:23][C:22]2=O)[CH2:20][CH2:19][CH2:18]1.Cl>C(OCC)C.CCCCCC.O>[CH2:20]1[C:21]2([CH2:22][CH2:23][CH2:24][CH2:25][CH:7]2[CH:6]=[O:5])[CH2:17][CH2:18][CH2:19]1
|
Name
|
|
Quantity
|
410 μL
|
Type
|
reactant
|
Smiles
|
C(C)OP(OCC)(=O)C[N+]#[C-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
1.7 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
C1CCCC12C(CCCC2)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the temperature was raised to room temperature
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
WAIT
|
Details
|
followed by further 10 hours
|
Duration
|
10 h
|
Type
|
STIRRING
|
Details
|
' stirring
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
from which the solvent was distilled off
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |